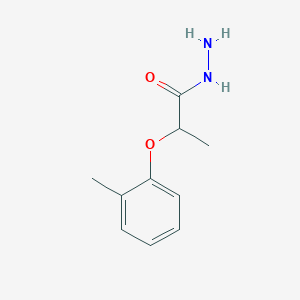
2-(2-Methylphenoxy)propanohydrazide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(2-Methylphenoxy)propanohydrazide is a chemical compound with the molecular formula C10H14N2O21. It has a molecular weight of 194.231. The compound is solid in its physical form1.
Synthesis Analysis
Unfortunately, I couldn’t find specific information on the synthesis of 2-(2-Methylphenoxy)propanohydrazide from the web search results.Molecular Structure Analysis
The InChI code for 2-(2-Methylphenoxy)propanohydrazide is 1S/C10H14N2O2/c1-7-5-3-4-6-9(7)14-8(2)10(13)12-11/h3-6,8H,11H2,1-2H3,(H,12,13)1. This code provides a specific representation of the molecule’s structure.
Chemical Reactions Analysis
I’m sorry, but I couldn’t find specific information on the chemical reactions involving 2-(2-Methylphenoxy)propanohydrazide from the web search results.Physical And Chemical Properties Analysis
2-(2-Methylphenoxy)propanohydrazide is a solid substance1. It has a molecular weight of 194.231. The compound has a density of 1.124g/cm31. The boiling point is 391.4ºC at 760 mmHg1.Wissenschaftliche Forschungsanwendungen
Green Synthesis and Antioxidant Potential
A study by (Muhammad Zaheer et al., 2015) focuses on the efficient green synthesis of N′-benzylidene-2-(2-fluorobiphenyl)propanehydrazides, demonstrating the use of microwave irradiation and ultrasonic baths to improve reaction yields and times. The synthesized compounds were found to have significant antioxidant potential, which could be beneficial for pharmaceutical applications.
Nonlinear Optical Properties
Another study by (K. Naseema et al., 2010) investigated the nonlinear optical properties of three hydrazones, highlighting their potential in optical device applications such as optical limiters and switches due to their two-photon absorption and optical power limiting behavior at 532 nm.
Antimicrobial Activities
Research by (N. Fuloria et al., 2009) on novel imines and thiazolidinones derived from 2-(4-Chloro-3-methylphenoxy)acetohydrazide showed these compounds to possess antibacterial and antifungal activities, offering potential for development into antimicrobial agents.
Analgesic and Anti-inflammatory Activities
A study by (D. Dewangan et al., 2015) on 1,3,4-oxadiazole derivatives derived from a similar hydrazide structure demonstrated notable analgesic and anti-inflammatory effects in rodent models, suggesting their use in developing new pain and inflammation treatments.
Safety And Hazards
The safety data sheet (SDS) for 2-(2-Methylphenoxy)propanohydrazide can be found online1. However, the specific safety and hazard information was not available in the search results.
Zukünftige Richtungen
Unfortunately, I couldn’t find specific information on the future directions of 2-(2-Methylphenoxy)propanohydrazide from the web search results.
Please note that this information is based on the available web search results and may not be comprehensive. For more detailed information, please refer to relevant scientific literature and databases.
Eigenschaften
IUPAC Name |
2-(2-methylphenoxy)propanehydrazide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14N2O2/c1-7-5-3-4-6-9(7)14-8(2)10(13)12-11/h3-6,8H,11H2,1-2H3,(H,12,13) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RNXKTJYPOWKABK-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1OC(C)C(=O)NN |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14N2O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10395070 |
Source


|
| Record name | 2-(2-methylphenoxy)propanohydrazide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10395070 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
194.23 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(2-Methylphenoxy)propanohydrazide | |
CAS RN |
86098-42-2 |
Source


|
| Record name | 2-(2-methylphenoxy)propanohydrazide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10395070 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4-[(2-Chlorobenzyl)oxy]-3-methoxybenzoyl chloride](/img/structure/B1350164.png)
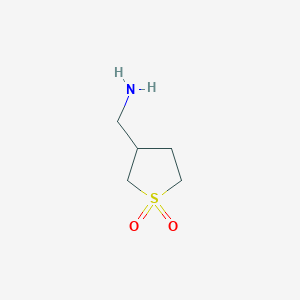
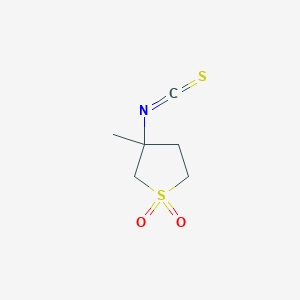
![2-[(4-Hydroxy-1,1-dioxothiolan-3-yl)amino]acetic acid](/img/structure/B1350173.png)
![2-[(1,1-Dioxothiolan-3-yl)amino]butanoic acid](/img/structure/B1350175.png)
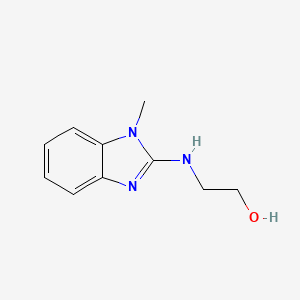
![1,2-Bis[2'-(trifluoromethyl)phenyl]ethane](/img/structure/B1350187.png)

![[4-(cyclopropylcarbamoyl)phenyl]boronic Acid](/img/structure/B1350193.png)
![1-(4-Chlorobenzylamino)-2-[3-chloro-5-(trifluoromethyl)pyrid-2-ylamino]ethane](/img/structure/B1350195.png)
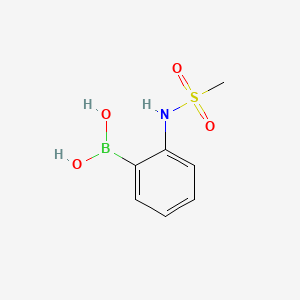
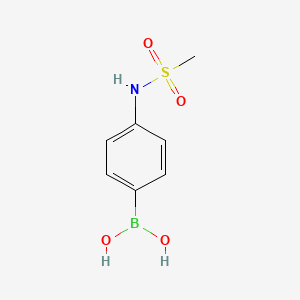
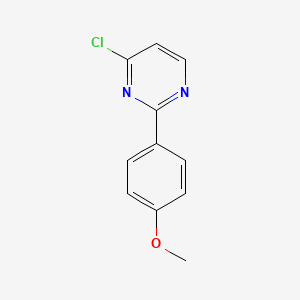
![2,5-Pyrrolidinedione, 1-[(4-chlorobenzoyl)oxy]-](/img/structure/B1350201.png)